molecular formula C18H18Cl2N2O2 B5825679 (3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

(3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5825679
M. Wt: 365.2 g/mol
InChI Key: VMJJMTZXESCEPG-UHFFFAOYSA-N
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Description

(3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a dichlorophenyl group and a methoxyphenyl group linked through a piperazine ring

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-17-4-2-16(3-5-17)21-6-8-22(9-7-21)18(23)13-10-14(19)12-15(20)11-13/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJJMTZXESCEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the dichlorophenyl and methoxyphenyl intermediates. These intermediates are then linked through a piperazine ring using standard organic synthesis techniques. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and piperazine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in the replacement of chlorine atoms with other functional groups such as methoxy or alkyl groups.

Scientific Research Applications

(3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A simpler compound with similar dichlorophenyl structure.

    4-Methoxyphenylpiperazine: Shares the methoxyphenyl and piperazine components.

Uniqueness

(3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to the combination of its dichlorophenyl and methoxyphenyl groups linked through a piperazine ring. This structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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